1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one
説明
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one (CAS 879132-48-6) is a silicon-containing heterocyclic compound with the molecular formula C₁₃H₂₀N₂O₂Si and a molecular weight of 264.40 g/mol . It features a pyrrolo[2,3-b]pyridinone core substituted with a trimethylsilyl ethoxy methyl (SEM) protecting group. This compound is commercially available with a purity of ≥98% and is typically stored at 2–8°C as a light brown to orange solid . Its primary role in synthetic chemistry is as an intermediate in pharmaceuticals, particularly in the development of kinase inhibitors (e.g., MAP4K1 inhibitors) and other bioactive molecules .
特性
IUPAC Name |
1-(2-trimethylsilylethoxymethyl)-3H-pyrrolo[2,3-b]pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2Si/c1-18(2,3)8-7-17-10-15-12(16)9-11-5-4-6-14-13(11)15/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDIGHDOSSXBDL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C(=O)CC2=C1N=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20N2O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70726649 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
879132-48-6 | |
| Record name | 1-{[2-(Trimethylsilyl)ethoxy]methyl}-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70726649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
生物活性
1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one, commonly referred to as compound 1, is a pyrrolopyridine derivative with significant potential in medicinal chemistry. Its structural features suggest it may exhibit various biological activities, particularly as an inhibitor of specific kinases involved in cellular signaling pathways. This article explores the biological activity of compound 1, focusing on its mechanisms of action, efficacy in different biological contexts, and relevant case studies.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | 1-{[2-(trimethylsilyl)ethoxy]methyl}-1H-pyrrolo[2,3-b]pyridin-2(3H)-one |
| CAS Number | 879132-48-6 |
| Molecular Formula | C₁₃H₂₀N₂O₂Si |
| Molecular Weight | 264.40 g/mol |
| Purity | 95.00% - 98.0% (varies by source) |
| Appearance | Light brown to orange solid |
Compound 1 has been identified as a potent inhibitor of the Colony Stimulating Factor 1 Receptor (CSF1R) kinase, which plays a crucial role in the survival and proliferation of macrophages and other immune cells. The IC50 value for CSF1R inhibition has been reported at low nanomolar concentrations (e.g., IC50 = 3.0 nM), indicating strong binding affinity and potential therapeutic applications in inflammatory diseases and cancers where CSF1R is implicated .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies indicate that the presence of the trimethylsilyl group significantly enhances the compound's bioavailability and solubility, which are critical for its efficacy in biological systems. Variations in the pyrrolo[2,3-b]pyridine scaffold have shown that modifications at specific positions can drastically alter potency against CSF1R and other kinases .
Inhibition Studies
A study investigating various pyrrolopyridine derivatives found that compound 1 exhibited a robust inhibition profile against CSF1R compared to its analogs. The study utilized enzymatic assays to measure inhibition rates, confirming that structural modifications led to varied potency levels .
Cellular Assays
In cellular models, compound 1 demonstrated significant effects on macrophage activation and proliferation. Treatment with compound 1 resulted in decreased macrophage migration and altered cytokine production, suggesting its potential use in therapies targeting macrophage-related pathologies .
Absorption and Bioavailability
The pharmacokinetic profile of compound 1 suggests high gastrointestinal absorption with a bioavailability score of approximately 0.55. This indicates favorable properties for oral administration .
Solubility Profile
The solubility data shows that compound 1 is moderately soluble in aqueous environments, which is beneficial for its absorption and distribution within biological systems .
科学的研究の応用
1. Antinociceptive Effects
Research indicates that compounds similar to 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one exhibit antinociceptive properties. They may act on pain pathways by modulating receptor activity related to pain perception .
2. Inhibition of Focal Adhesion Kinase
Studies have shown that derivatives of this compound can serve as inhibitors of focal adhesion kinase, which is implicated in various cancer types. The mechanism involves the disruption of signaling pathways that promote tumor growth and metastasis .
Therapeutic Applications
1. Neurological Disorders
The compound's structural features suggest potential utility in treating neurological disorders. Its ability to cross the blood-brain barrier may allow it to influence neurotransmitter systems effectively .
2. Cancer Treatment
Given its role as a focal adhesion kinase inhibitor, this compound may be explored further in oncology for its potential to inhibit tumor cell migration and invasion .
Case Studies and Research Findings
A comprehensive analysis of related studies reveals promising results regarding the efficacy of similar compounds in clinical settings:
類似化合物との比較
Comparison with Structural Analogs
The SEM-protected pyrrolo[2,3-b]pyridinone is compared below with structurally related compounds, focusing on substituent effects, reactivity, and applications.
Substituent-Driven Variations in Pyrrolo[2,3-b]pyridinones
Table 1: Key Structural Analogs and Their Properties
Key Observations :
- SEM Group vs. Methyl : The SEM group in the target compound provides superior stability under acidic/basic conditions compared to the methyl group in 156136-84-4, making it suitable for multi-step syntheses . However, the methyl derivative is more lipophilic (clogP ~1.2 vs. SEM’s ~2.5), which may influence membrane permeability in drug candidates.
- Aryl vs. SEM Substituents : The 5-phenyl derivative (223646-08-0) lacks the SEM group but incorporates an aromatic ring, enhancing binding to hydrophobic pockets in proteins. This contrasts with the SEM group’s role as a transient protecting moiety .
- Reactivity : The 3,3-dibromo derivative (113423-51-1) is highly electrophilic due to bromine atoms, enabling facile substitution reactions, whereas the SEM-protected compound is designed for controlled deprotection (e.g., via fluoride ions) .
Functionalization Potential :
- The boronic acid derivative (1286776-82-6) demonstrates the target compound’s adaptability. It participates in Suzuki couplings to introduce aryl/heteroaryl groups, a feature absent in non-boronic analogs .
- In contrast, 3,3-dibromo derivatives serve as hubs for introducing amines, alkoxy, or thioether groups via nucleophilic substitution .
Physicochemical and Pharmacological Properties
Table 2: Comparative Physicochemical Data
Pharmacological Relevance :
- The SEM group’s bulkiness may reduce off-target interactions in drug candidates compared to smaller substituents. For instance, SEM-protected intermediates in BAY-405 (a MAP4K1 inhibitor) showed improved selectivity over methylated analogs .
- Aryl-substituted derivatives (e.g., 5-phenyl) exhibit stronger fluorescence, making them useful as probes in biochemical assays .
準備方法
Reaction Conditions and Reagents
- Starting material: 1H-pyrrolo[2,3-b]pyridin-2(3H)-one
- Base: Sodium hydride (60% dispersion in mineral oil)
- Solvents: A mixture of tetrahydrofuran (THF) and N,N-dimethylformamide (DMF)
- Alkylating agent: (2-(Chloromethoxy)ethyl)trimethylsilane
- Atmosphere: Inert nitrogen atmosphere to prevent moisture and oxygen interference
- Temperature: Initial cooling to 0 °C for base addition, followed by gradual warming to room temperature over 21 hours
- Workup: Extraction with ethyl acetate and water, washing with brine, drying over magnesium sulfate, filtration, concentration, and purification by chromatography
Detailed Procedure
A solution of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2.00 g, 14.9 mmol) is prepared in 30 mL each of DMF and THF under nitrogen at 0 °C. Sodium hydride (0.600 g, 15.0 mmol) is added carefully, and the mixture is stirred for 1 hour at 0 °C. Then, (2-(chloromethoxy)ethyl)trimethylsilane (3.17 mL, 17.9 mmol) is added dropwise over 3 minutes. The reaction mixture is allowed to warm to room temperature while stirring for 21 hours. The mixture is then partitioned between water and ethyl acetate, and the organic phase is washed, dried, and concentrated. Purification by flash chromatography (25% ethyl acetate in hexanes) affords the target compound as a viscous orange oil with a yield of 2.26 g (approximately 75%) and LC-MS purity confirmed by m/z = 265.20 [M+H]+ and retention time 3.49 min.
| Parameter | Details |
|---|---|
| Starting material | 1H-pyrrolo[2,3-b]pyridin-2(3H)-one (2.00 g) |
| Base | Sodium hydride (0.600 g, 60% dispersion) |
| Solvents | THF (30 mL), DMF (30 mL) |
| Alkylating agent | (2-(Chloromethoxy)ethyl)trimethylsilane (3.17 mL) |
| Temperature | 0 °C to room temperature |
| Reaction time | 21 hours |
| Atmosphere | Nitrogen (inert) |
| Yield | 2.26 g (approx. 75%) |
| Purification | Flash chromatography (25% EtOAc/hexanes) |
| Product form | Viscous orange oil |
Advanced Synthetic Routes and Intermediates
Recent research has expanded on the synthetic utility of this compound as an intermediate in the synthesis of complex spirocyclic molecules used in migraine therapeutics such as Atogepant and Ubrogepant. A novel multi-step process involves:
- Step a: Condensation of this compound with chlorinated picolinaldehyde derivatives in the presence of organic bases to form an extended conjugated intermediate.
- Step b: Reduction and acid-mediated deprotection to generate hydroxymethyl derivatives.
- Step c: Chlorination of hydroxymethyl intermediates to chloromethyl derivatives.
- Step d: Cyclization using phase transfer catalysts and bases to form spirocyclic lactams.
- Step e: Conversion to carboxylic acid derivatives.
- Step f: Final deprotection to yield the target spirocyclic acid intermediates.
These steps employ a variety of solvents (hydrocarbon, ether, ester, polar aprotic, chloro, ketone, nitrile, alcohol, and acidic solvents) and bases (alkali metal carbonates, hydroxides, alkyl metals, metal hydrides, organic amines, alkoxides, amides) tailored for optimal reaction efficiency and product purity.
| Step | Reaction Description | Reagents/Conditions | Outcome |
|---|---|---|---|
| a | Aldehyde condensation with protected pyrrolopyridinone | Organic base (e.g., diisopropylethylamine), solvent (e.g., DMF) | Formation of (E)-methylene intermediate |
| b | Reduction and acid deprotection | Reducing agent (e.g., NaBH4), acid (e.g., HCl), solvent | Hydroxymethyl derivative |
| c | Chlorination | Chlorinating agent (e.g., SOCl2), solvent | Chloromethyl derivative |
| d | Cyclization | Phase transfer catalyst, base, solvent | Spirocyclic lactam formation |
| e | Conversion to carboxylic acid | Oxidation or hydrolysis agents | Carboxylic acid intermediate |
| f | Final deprotection | Acidic conditions | Target spirocyclic acid compound |
This process is designed to maximize yield, reduce steps, and use environmentally friendlier reagents and solvents where possible. The choice of solvents and bases is critical for each step to ensure reaction specificity and minimal byproduct formation.
Analytical and Purification Techniques
- Purification: Flash chromatography using ethyl acetate/hexane mixtures is standard for initial alkylation products.
- Characterization: LC-MS is employed for molecular weight confirmation; retention times are consistent with expected profiles.
- Crystallographic Analysis: Powder X-ray diffraction (PXRD) patterns are used to confirm the crystalline form of intermediates and final products in advanced synthetic sequences.
Summary of Key Research Findings
- The alkylation of 1H-pyrrolo[2,3-b]pyridin-2(3H)-one with (2-(chloromethoxy)ethyl)trimethylsilane under sodium hydride base and inert atmosphere is an effective route to this compound with good yield and purity.
- Multi-step synthetic routes incorporating this compound as an intermediate enable the preparation of complex spirocyclic acids relevant to migraine drug development, with optimized conditions for solvent, base, and catalyst selection to improve efficiency and environmental impact.
- Detailed reaction parameters and purification methods are critical for reproducibility and scale-up in pharmaceutical manufacturing.
This comprehensive analysis reflects the current state of knowledge on the preparation methods of this compound, integrating classical alkylation chemistry with innovative process development for pharmaceutical intermediates.
Q & A
Basic: What are the common synthetic routes for preparing 1-((2-(Trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-2(3H)-one?
Answer:
The compound is typically synthesized via SEM (2-(trimethylsilyl)ethoxymethyl) protection of the pyrrolo[2,3-b]pyridine core. Key steps include:
- Step 1: Alkylation of the pyrrolo[2,3-b]pyridinone scaffold using NaH and methyl iodide (MeI) in THF at 0°C to room temperature to introduce the SEM group .
- Step 2: Ring-closing metathesis (RCM) using Grubbs II catalyst in dichloromethane to achieve cyclization, yielding the product in quantitative yields (e.g., 3.78 g, quant) .
- Purification: Silica gel chromatography (0–20% ethyl acetate in cyclohexane) is recommended for isolating the pure product .
Advanced: How can researchers achieve asymmetric functionalization of this compound for medicinal chemistry applications?
Answer:
Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to 3-benzylidene derivatives of the compound enables enantioselective synthesis. Key parameters:
- Catalyst: Rhodium complexes with chiral ligands (e.g., DuPhos or BINAP derivatives) .
- Substrate scope: Arylboronic acids with electron-withdrawing groups (e.g., nitro, acetyl) enhance reactivity and enantiomeric excess (up to 90% ee) .
- Reaction conditions: Optimized at 60°C in dioxane/water with Pd(PPh₃)₄ and K₂CO₃ .
Basic: What analytical techniques are critical for characterizing this compound and its derivatives?
Answer:
- NMR spectroscopy: Use ¹H and ¹³C NMR (400–600 MHz in CDCl₃ or DMSO-d₆) to confirm regioselectivity and SEM protection. For example, δ 8.41 (d, J = 8.4 Hz) in ¹H NMR corresponds to the pyrrolo[2,3-b]pyridine core .
- HRMS (High-Resolution Mass Spectrometry): Confirm molecular ion peaks (e.g., [M+H]⁺ calculated for C₁₃H₂₁BN₂O₃Si: 313.1442) .
- HPLC: Monitor purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced: How can ring-expansion reactions modify the scaffold for novel bioactivity?
Answer:
Microwave-assisted azide cycloaddition transforms 3-substituted derivatives into naphthyridin-2(1H)-ones:
- Reagents: Sodium azide or azidotrimethylsilane under microwave irradiation (100–120°C, 30–60 min) .
- Mechanism: Azide insertion into the α,β-unsaturated carbonyl group triggers rearrangement, yielding 3- or 4-amino-naphthyridin-2(1H)-ones in 50–75% yields .
- Scope: 39 examples demonstrate compatibility with aryl, heteroaryl, and alkyl substituents .
Basic: What are the stability considerations for SEM-protected intermediates during storage?
Answer:
- Moisture sensitivity: The SEM group is hydrolytically labile. Store under inert gas (N₂/Ar) at –20°C in sealed vials .
- Decomposition pathways: Monitor for SEM cleavage via TLC (Rf shift) or ¹H NMR (disappearance of SEM-OCH₂ signals at δ 3.5–4.0) .
Advanced: How to resolve contradictions in spectral data for structurally similar derivatives?
Answer:
- 2D NMR (COSY, HSQC, HMBC): Assign ambiguous signals (e.g., overlapping aromatic protons) by correlating ¹H-¹H and ¹H-¹³C couplings .
- X-ray crystallography: Resolve regiochemical ambiguities (e.g., SEM positioning) by obtaining single-crystal structures .
- Comparative analysis: Benchmark against intermediates (e.g., unmodified pyrrolo[2,3-b]pyridinone) to identify SEM-induced shifts .
Basic: What is the role of this compound in drug discovery pipelines?
Answer:
- Bioisostere: Serves as a purine or indole mimic in kinase inhibitors (e.g., HPK1 inhibitors) due to its planar, nitrogen-rich structure .
- Intermediate: Used in synthesizing spirocyclic derivatives (e.g., 5'-bromo-4'-chloro analogs) for targeted protein degradation .
Advanced: How to optimize reaction yields for SEM protection under scale-up conditions?
Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
